BPN14770, chemically named BPN14770, is a novel, highly selective, allosteric inhibitor of the phosphodiesterase-4D (PDE4D) enzyme. [, ] This selectivity stems from its unique binding to a single amino acid present in the primate PDE4D, differentiating it from other PDE4 subtypes. [, ] BPN14770 has garnered significant attention in scientific research for its potential therapeutic applications in neurocognitive disorders, particularly in the context of Alzheimer’s disease (AD) and Fragile X syndrome. [, , , , ]
The synthesis of BPN14770 and its analogs involves a multi-step process utilizing pyridine and pyrimidine scaffolds. [] The process involves iterative structural modifications guided by X-ray crystallography to optimize for PDE4D selectivity and potency. [] The synthesis incorporates metabolite identification and analysis to further refine the compound's properties. []
BPN14770's molecular structure comprises a central pyridine or pyrimidine core, functionalized with specific substituents. [] A crucial element for its selectivity is the allosteric binding site within the PDE4D enzyme, specifically targeting the UCR2 (Upstream Conserved Region 2) regulatory helix. [] This helix, crucial for regulating cAMP hydrolysis, differs in a single amino acid between mice and humans. [] BPN14770 exploits this difference to selectively inhibit the human PDE4D. [, ]
BPN14770 exerts its effects by selectively inhibiting the PDE4D enzyme. [, ] PDE4D, a subtype of the PDE4 enzyme family, regulates the degradation of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes. [] By inhibiting PDE4D, BPN14770 elevates intracellular cAMP levels. [, , ] This increase activates downstream signaling pathways, including protein kinase A (PKA), cAMP-responsive element binding protein (CREB), brain-derived neurotrophic factor (BDNF), and nerve growth factor inducible protein (VGF). [, , ] These pathways contribute to synaptic plasticity, neuroprotection, and memory enhancement, making BPN14770 a potential therapeutic agent for neurocognitive disorders. [, , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7